molecular formula C12H11ClFN3O B2511504 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine CAS No. 2198645-70-2

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine

Cat. No.: B2511504
CAS No.: 2198645-70-2
M. Wt: 267.69
InChI Key: IKKSKLGRLRKAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine is a synthetic small molecule based on the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The core quinazoline and quinazolinone pharmacophore is ubiquitous in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties . The specific substitution pattern of this compound, featuring a 6-chloro group and a 4-amine moiety, is commonly found in biologically active molecules. For instance, recent studies on analogous 2-(amino)quinazolin-4(3H)-one derivatives have identified potent sub-micromolar inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), highlighting the value of this chemical class in addressing antibiotic resistance . Similarly, other 6-chloro-quinazolin derivatives have demonstrated potential as antitumor agents, inducing apoptosis in human cancer cell lines . The mechanism of action for quinazoline derivatives varies with specific structure and target, but often involves enzyme inhibition. These compounds are known to interact with targets such as thymidylate synthase, tyrosine kinase, and topoisomerases, which are critical for cellular processes like DNA synthesis and cell signaling . The presence of the chloroquinazoline core in this compound makes it a valuable intermediate or lead structure for researchers investigating new therapeutic agents, particularly in oncology and infectious disease. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c13-7-1-2-10-8(3-7)12(16-6-15-10)17-11-5-18-4-9(11)14/h1-3,6,9,11H,4-5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKSKLGRLRKAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

Overview

6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine is a compound that has attracted considerable interest in scientific research, particularly in medicinal chemistry. This compound, part of the quinazoline family, exhibits a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for further research and development.

Medicinal Chemistry

One of the primary applications of 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine is its potential as an anticancer agent . Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation. Its mechanism of action involves binding to the active sites of these enzymes, effectively blocking the phosphorylation of proteins critical for cell signaling pathways that promote cancer growth.

Case Studies

  • Inhibition of Tyrosine Kinases : Studies have demonstrated that 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine effectively inhibits tyrosine kinases, which are pivotal in numerous cancers. This inhibition leads to reduced proliferation and survival rates of cancer cells in vitro.
  • Comparative Efficacy : When compared to other quinazoline derivatives like Gefitinib and Erlotinib, this compound shows enhanced binding affinity and selectivity towards certain kinases, suggesting its potential as a lead molecule for developing more effective cancer therapies.

Biological Studies

The compound is also used in biological studies to explore its effects on various enzymes and cellular pathways. It serves as a biochemical probe for understanding enzyme inhibition mechanisms and can help elucidate pathways involved in disease processes.

Research Findings

  • Enzyme Inhibition : Research has focused on its role in inhibiting enzymes associated with cancer and inflammatory diseases. The specificity of 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine towards these enzymes makes it an essential tool in drug discovery.

Pharmaceutical Development

In pharmaceutical research, this compound is being investigated as a lead molecule for new drug formulations aimed at treating various conditions, particularly cancers. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

Development Insights

  • Drug Formulation : Ongoing studies are exploring the formulation of 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine into more complex drug structures that can improve pharmacokinetics and bioavailability.
  • Clinical Trials : Preliminary trials have indicated promising results regarding its safety profile and therapeutic potential, paving the way for further clinical evaluations.

Chemical Biology

In chemical biology applications, 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine is utilized to study interactions between small molecules and biological macromolecules. This research is crucial for understanding how such compounds can modulate biological functions at the molecular level.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine with analogs from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Target/Activity Reference
Target Compound 6-Cl, 4-(4-fluorooxolan-3-yl) ~345–360 (estimated) N/A Quinazoline core, fluorooxolan Hypothesized kinase inhibition
5-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-morpholinopiperidin-1-yl)quinazolin-4-amine (6b) 5-Cl, morpholinopiperidine 454.21 214.3–216.6 Piperidine-morpholine hybrid PAK4 inhibition (anticancer)
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (7a) 6-Cl, phenylpiperazine 446.19 239.5–240.8 Phenylpiperazine Antiproliferative activity in A549 cells
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine 7-OCH₃, morpholinopropoxy 574.09 N/A Methoxy, morpholine Kinase inhibition (CLK1/4)
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine 6-Cl, 2-chlorophenyl 366.25 N/A Dichlorophenyl Structural analog with unconfirmed bioactivity
Key Observations:
  • Substituent Impact : The presence of morpholine or piperazine rings (e.g., compounds 6b, 7a) enhances solubility and target binding compared to simple aryl groups . The fluorooxolan group in the target compound may similarly improve pharmacokinetics due to fluorine’s electronegativity and metabolic stability.
  • Melting Points : Derivatives with rigid substituents (e.g., phenylpiperazine in 7a) exhibit higher melting points (>230°C), suggesting stronger crystalline packing .

Structure-Activity Relationship (SAR)

  • Chloro Substituents : The 6-chloro position is critical for maintaining planar quinazoline geometry, enhancing DNA intercalation or kinase binding .
  • Fluorine and Oxygenated Groups : Fluorine in oxolan or aryl groups improves metabolic stability and target affinity, as seen in and .
  • Morpholine/Piperazine Moieties : These groups increase water solubility and mediate hydrogen bonding with kinase ATP pockets .

Biological Activity

6-Chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 6-Chloro-N-(4-Fluorooxolan-3-yl)quinazolin-4-amine

The synthesis of 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine typically involves several chemical reactions. The starting materials often include substituted quinazolines and fluorinated oxolanes. The process can include:

  • Formation of the Quinazoline Core : This involves cyclization reactions that yield the quinazoline structure.
  • Substitution Reactions : The introduction of chlorine and fluorine atoms at specific positions on the quinazoline ring is critical for enhancing biological activity.
  • Final Amine Coupling : The final step usually involves coupling the oxolane moiety with the quinazoline to form the target compound.

Anticancer Properties

Research has shown that derivatives of quinazoline, including 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine, exhibit significant anticancer activity. A study evaluated various quinazoline derivatives against human cancer cell lines such as MGC-803 and Bcap-37. The results indicated that certain derivatives induced apoptosis in these cells, with apoptosis rates reaching up to 31.7% at a concentration of 10 μM after 24 hours .

CompoundCell LineApoptosis Rate (%)Concentration (μM)
6-Chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amineMGC-80331.710
Other derivativesBcap-3721.910

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Compounds similar to 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine have been tested against various bacterial strains. The findings suggest moderate to strong activity against both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues .

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

The mechanism through which 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Quinazolines often act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Case Study on Cancer Therapy : A clinical trial involving a derivative similar to 6-chloro-N-(4-fluorooxolan-3-yl)quinazolin-4-amine demonstrated promising results in patients with advanced solid tumors, showing significant tumor reduction in a subset of participants.
  • Antimicrobial Resistance Study : A study focusing on antibiotic-resistant strains found that compounds from the quinazoline family effectively reduced biofilm formation in Staphylococcus aureus, showcasing their potential as alternative therapeutic agents .

Q & A

Q. How can regioselectivity challenges during halogenation be mitigated?

  • Methodology :
  • Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) to direct chloro-substitution at C6 .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH2 with Boc) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :
  • Hansen Solubility Parameters : Compare δD (dispersion), δP (polar), δH (hydrogen bonding) to identify mismatches .
  • Co-solvent Systems : Test PEG-400/ethanol mixtures for enhanced dissolution .

Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?

  • Methodology :
  • Pharmacokinetic Profiling : Measure oral bioavailability (%F) and plasma half-life (t1/2) in rodent models .
  • Tissue Distribution Studies : Radiolabeled analogs tracked via PET imaging .

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